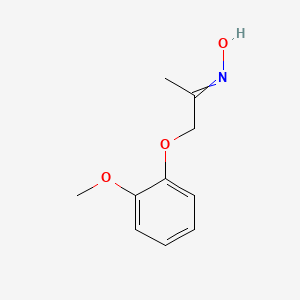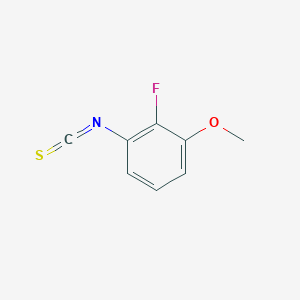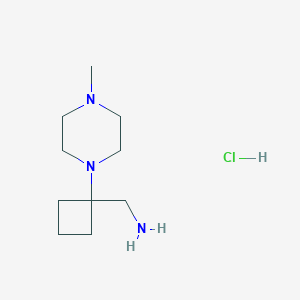
(1-(4-Methylpiperazin-1-yl)cyclobutyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD32693182” is a chemical entity with specific properties and applications. This compound is utilized in various scientific and industrial fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32693182” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of “MFCD32693182” is scaled up using optimized methods to ensure consistency and efficiency. This often involves continuous flow processes and the use of industrial-grade equipment to maintain the required reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD32693182” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
“MFCD32693182” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and experiments to study its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of “MFCD32693182” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application of the compound.
Propiedades
Fórmula molecular |
C10H22ClN3 |
|---|---|
Peso molecular |
219.75 g/mol |
Nombre IUPAC |
[1-(4-methylpiperazin-1-yl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H21N3.ClH/c1-12-5-7-13(8-6-12)10(9-11)3-2-4-10;/h2-9,11H2,1H3;1H |
Clave InChI |
WMLUEEFNHHHLOY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2(CCC2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13696035.png)
![3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propan-2-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13696044.png)

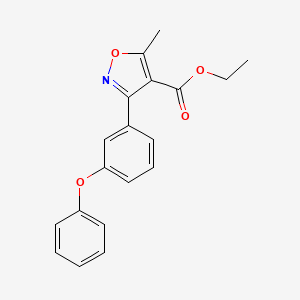
![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)
![Methyl (S)-5-Boc-4-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13696057.png)
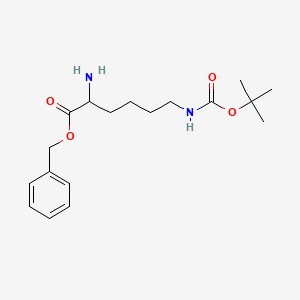
![(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)
